Methyl 2-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate
Overview
Description
Methyl 2-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate is a chemical compound with the molecular formula C19H19NO6 and a molar mass of 357.35726 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a formyl group, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Methyl 2-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate involves several steps. One common synthetic route includes the reaction of 2-ethoxy-4-formylphenol with acetic anhydride to form the corresponding acetyl derivative. This intermediate is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate is utilized in various scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ethoxy and benzoate groups may also contribute to its overall biological activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Methyl 2-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate can be compared with similar compounds such as:
Methyl 4-(2-formylphenoxy)benzoate: Similar structure but lacks the ethoxy group.
Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate: Similar structure but has a methoxy group instead of an ethoxy group. These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[[2-(2-ethoxy-4-formylphenoxy)acetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-3-25-17-10-13(11-21)8-9-16(17)26-12-18(22)20-15-7-5-4-6-14(15)19(23)24-2/h4-11H,3,12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKDGNOOLABZLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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